![molecular formula C24H28N4O3 B2952811 N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide CAS No. 1251599-63-9](/img/structure/B2952811.png)
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide, also known as DPA-714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA-714 is a ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO is involved in multiple cellular processes, including apoptosis, inflammation, and oxidative stress. The ability of DPA-714 to bind to TSPO has led to its use in various studies related to neurodegenerative diseases, cancer, and inflammation.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Research on compounds structurally related to N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide has focused on the synthesis and evaluation of derivatives for potential pharmacological applications. A study by Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These compounds demonstrated moderate anticonvulsant activity, highlighting the therapeutic potential of structurally similar compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antioxidant Capacity Enhancement
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol, a compound with similarities in the dimethoxyphenyl moiety, to synthesize dimers with enhanced antioxidant capacity. This study underscores the potential for chemical modifications of phenolic compounds to improve their biological activities (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Anticancer and Anti-Inflammatory Activities
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including structures reminiscent of the compound , and evaluated their antitumor activity. This research indicates the potential of such compounds in developing anticancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Rani et al. (2014) explored the synthesis of 2-(substituted phenoxy) acetamide derivatives, highlighting their anticancer, anti-inflammatory, and analgesic activities, which further supports the diverse pharmacological potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Neuroprotective Activities
Ghaffari et al. (2014) investigated the antioxidant and neuroprotective effects of Hyptis suaveolens methanol extract, demonstrating potent antioxidant activity and neuroprotection against oxidative stress-induced neurotoxicity. This study suggests that compounds with similar structural features could have potential in treating neurodegenerative diseases (Ghaffari, Jalali Ghassam, Nayaka, Kini, & Prakash, 2014).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-6-18-9-11-19(12-10-18)25-22(29)17-28-24(30)21-8-5-4-7-20(21)23(26-28)27-13-15-31-16-14-27/h4-5,7-12H,2-3,6,13-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAISNLRFQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


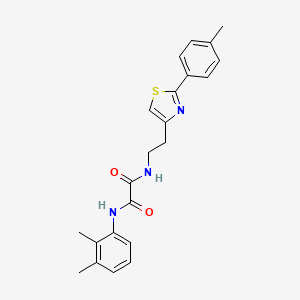

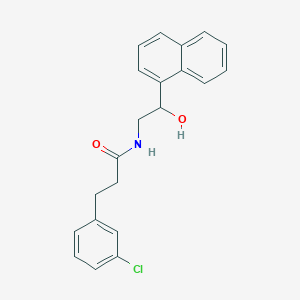
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)
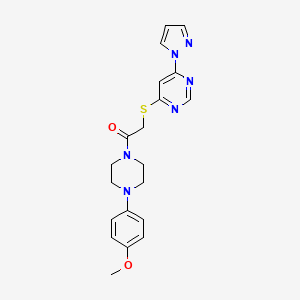

![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)
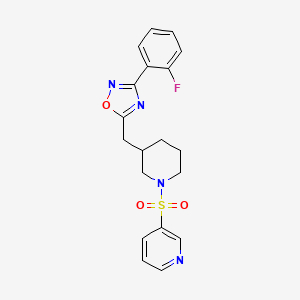
![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)
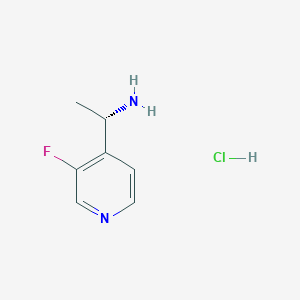
![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)